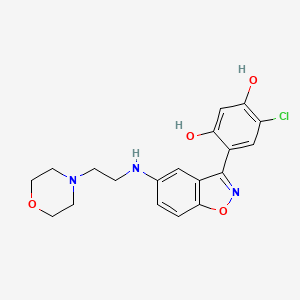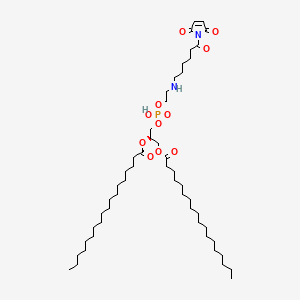
1,2-DISTEAROYL-SN-GLYCERO-3-*PHOSPHORYLE THANOLAMINO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO: is a phospholipid, specifically a phosphoethanolamine (PE) lipid. It is commonly used in the synthesis of liposomes and lipid nanoparticles (LNPs), which are crucial in drug delivery systems . This compound is known for its ability to form stable bilayers and vesicles, making it an essential component in various biomedical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO can be synthesized through a series of chemical reactions involving the esterification of glycerol with stearic acid, followed by phosphorylation with ethanolamine . The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency . The process includes the purification of the final product through techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO undergoes various chemical reactions, including:
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in various applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The conditions often involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include modified phospholipids with altered functional groups, which can be used in different scientific and industrial applications .
Aplicaciones Científicas De Investigación
1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO involves its ability to form stable bilayers and vesicles, which can encapsulate and deliver therapeutic agents to specific targets in the body . The molecular targets include cell membranes, where the compound integrates and facilitates the delivery of encapsulated drugs . The pathways involved include endocytosis and fusion with cell membranes, allowing for efficient drug delivery .
Comparación Con Compuestos Similares
1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLCHOLINE: Another phospholipid used in liposome synthesis, but with choline as the head group instead of ethanolamine.
1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHATE: A phospholipid with a phosphate group, used in similar applications but with different properties.
Uniqueness: 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO is unique due to its ethanolamine head group, which provides distinct biochemical properties and interactions compared to other phospholipids . This uniqueness makes it particularly useful in specific drug delivery systems and biomedical applications .
Propiedades
Número CAS |
155773-68-5 |
|---|---|
Fórmula molecular |
C51H93N2O11P |
Peso molecular |
941.282 |
Nombre IUPAC |
[(2R)-3-[2-[[6-(2,5-dioxopyrrol-1-yl)-6-oxohexyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C51H93N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-50(57)61-44-46(64-51(58)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)45-63-65(59,60)62-43-42-52-41-35-31-32-36-47(54)53-48(55)39-40-49(53)56/h39-40,46,52H,3-38,41-45H2,1-2H3,(H,59,60)/t46-/m1/s1 |
Clave InChI |
YLRAHZDAUIKOCE-YACUFSJGSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCCCCCC(=O)N1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


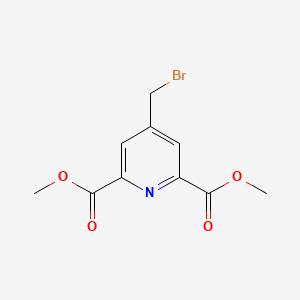
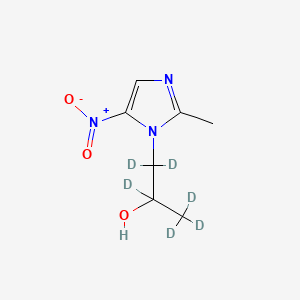
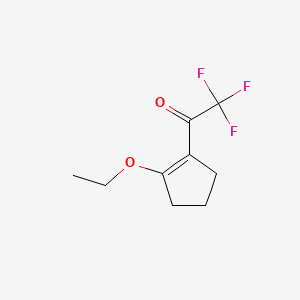
![(6aS,7aR,8S,11aR,12aS)-5,6a,7,7a,8,9,11a,12a-Octahydro-4,8,11,11a,13-pentahydroxy-12a-methyl-5,9-dioxo-6,8-methano-6H-benzo[c]xanthene-10-carboxamide](/img/structure/B584331.png)
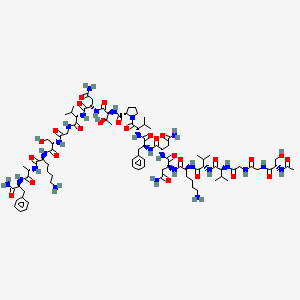
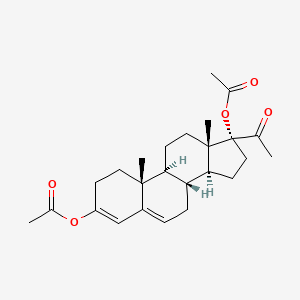


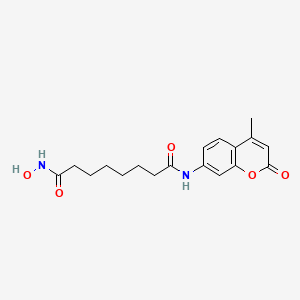
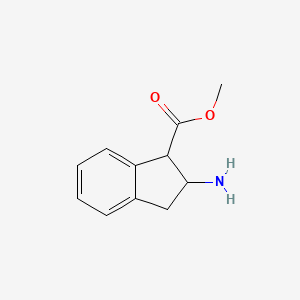
![[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B584344.png)
